Cinnamodial

Overview

Description

Cinnamodial is a unique drimane sesquiterpene dialdehyde derived from the Malagasy medicinal plant Cinnamosma fragrans . This compound has garnered significant attention due to its potent insecticidal and antifeedant properties, particularly against the Aedes aegypti mosquito, which is a major vector for diseases such as dengue, chikungunya, and Zika .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamodial can be synthesized through semi-synthetic methods. The preparation involves the modification of the dialdehyde functionality to produce more stable active analogues . The synthetic routes typically include the use of reagents such as methylmagnesium bromide in dry tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: Industrial production of this compound is not extensively documented. the semi-synthetic approach used in research settings can be scaled up for industrial applications. This involves the extraction of the compound from Cinnamosma fragrans followed by chemical modifications to enhance its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: Cinnamodial undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s dialdehyde functionality and α,β-unsaturated carbonyl group are key reactive sites .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the dialdehyde groups.

Substitution: Nucleophilic substitution reactions can occur at the α,β-unsaturated carbonyl group, often using reagents like Grignard reagents.

Major Products: The major products formed from these reactions include various this compound analogues with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Cinnamodial has a wide range of scientific research applications:

Mechanism of Action

Cinnamodial exerts its effects primarily through modulation of the transient receptor potential ankyrin 1 (TRPA1) sensory receptor in mosquitoes . This interaction disrupts the mosquito’s sensory perception, leading to its repellent and insecticidal activities. The compound’s dialdehyde functionality and α,β-unsaturated carbonyl group are crucial for this bioactivity .

Comparison with Similar Compounds

- Mukaadial

- Warburganal

- Parritadial

Comparison: Cinnamodial is unique among drimane sesquiterpenes due to its potent insecticidal and antifeedant properties. While similar compounds like mukaadial, warburganal, and parritadial also exhibit bioactivity, this compound has been shown to be more efficacious than DEET, the gold standard for insect repellents . This makes this compound a promising candidate for developing new insect control agents.

Biological Activity

Cinnamodial (CDIAL) is a drimane-type sesquiterpene dialdehyde derived from the bark of the Malagasy medicinal plant Cinnamosma fragrans. It has garnered attention for its significant biological activities, particularly its insecticidal, antifeedant, and repellent properties against mosquito vectors such as Aedes aegypti, Anopheles gambiae, and Culex pipiens. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications in pest control.

Insecticidal Activity

This compound exhibits potent insecticidal effects against various mosquito species. Studies have demonstrated that it can kill both larval and adult stages of mosquitoes with similar efficacy against pyrethroid-susceptible and -resistant strains, indicating a unique mode of action distinct from conventional insecticides like pyrethroids .

Efficacy Data

| Mosquito Species | Life Stage | Mortality Rate (%) | Reference |

|---|---|---|---|

| Aedes aegypti | Larvae | 50-100% | |

| Aedes aegypti | Adults | >50% | |

| Anopheles gambiae | Larvae | Similar to Ae. aegypti | |

| Culex pipiens | Larvae | Significant mortality observed |

The insecticidal activity of this compound is largely attributed to its interaction with the transient receptor potential A1 (TRPA1) channels in mosquitoes. This compound acts as an agonist for these channels, which are involved in detecting noxious stimuli and regulating feeding behavior. Its modulation of TRPA1 contributes to both antifeedant and repellent effects .

Proposed Mechanism

- TRPA1 Activation : this compound activates TRPA1 channels, leading to altered neuronal signaling that affects feeding behavior.

- Nucleophilic Attack : The aldehyde groups in this compound can form covalent adducts with proteins through nucleophilic attack by amino acids such as cysteine and lysine, potentially disrupting normal physiological functions .

- Synergistic Effects : this compound has shown synergistic effects when combined with other compounds, enhancing its overall efficacy against mosquito larvae .

Antifeedant Activity

This compound's antifeedant properties are significant for its potential use in pest management. The compound has been shown to reduce feeding behavior in adult female mosquitoes, which is crucial for controlling populations and preventing disease transmission.

Antifeedant Efficacy

- Antifeedant Index : In experiments, this compound exhibited an antifeedant index of approximately 0.5, indicating a moderate level of effectiveness in deterring feeding behavior among mosquitoes .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of this compound has revealed that modifications to its chemical structure can significantly impact its biological activity. For example:

- Dialdehyde Functionality : The presence of the α,β-unsaturated carbonyl system is critical for maintaining insecticidal and antifeedant activities.

- Semi-Synthetic Analogues : Several analogues have been synthesized to explore their efficacy compared to this compound. Some derivatives exhibited enhanced toxicity against mosquito larvae, suggesting that structural modifications can lead to more potent insecticides .

Comparison of this compound Analogues

| Analogue Name | Structure Modification | Larvicidal Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Original | 50-100% | |

| Analogue 11 | Modified aldehyde | >50% | |

| Analogue 13 | Hydroquinone derivative | Similar efficacy as CDIAL |

Case Studies

Recent studies have provided insights into the practical applications of this compound in controlling mosquito populations:

- Field Trials : Field trials demonstrated that formulations containing this compound were effective in reducing mosquito populations in targeted areas.

- Combination Treatments : Research indicated that combining this compound with other natural extracts could enhance larvicidal effects beyond what was observed with this compound alone, suggesting potential for developing multi-component pest control strategies .

Properties

IUPAC Name |

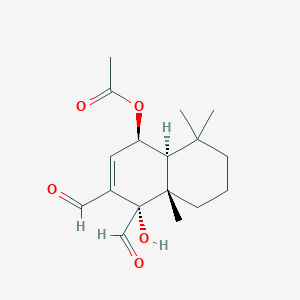

[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-11(20)22-13-8-12(9-18)17(21,10-19)16(4)7-5-6-15(2,3)14(13)16/h8-10,13-14,21H,5-7H2,1-4H3/t13-,14+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLMEFSRPRDOLD-YQFWSFKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(C=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(C=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178249 | |

| Record name | (-)-Cinnamodial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23599-45-3 | |

| Record name | (-)-Cinnamodial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23599-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamodial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Cinnamodial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.